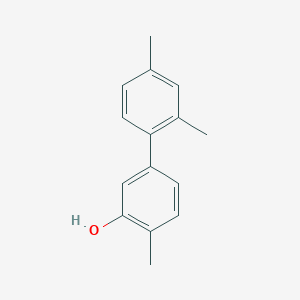

5-(2,4-Dimethylphenyl)-2-methylphenol

Description

5-(2,4-Dimethylphenyl)-2-methylphenol is a phenolic compound characterized by a methyl group at the 2-position of the phenol ring and a 2,4-dimethylphenyl substituent at the 5-position. This structural complexity distinguishes it from simpler alkylphenols. The compound has been utilized as a key intermediate in the synthesis of pharmacologically active molecules, such as BET bromodomain inhibitors (e.g., CDD-724 and CDD-813) . Its role in medicinal chemistry stems from the ability of phenolic derivatives to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets.

Propriétés

IUPAC Name |

5-(2,4-dimethylphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-10-4-7-14(12(3)8-10)13-6-5-11(2)15(16)9-13/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVOQWWKMNTEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683716 | |

| Record name | 2',4,4'-Trimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-49-9 | |

| Record name | 2',4,4'-Trimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,4-dimethylphenol with 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 5-(2,4-Dimethylphenyl)-2-methylphenol may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,4-Dimethylphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Hydroxy derivatives of the original compound.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Applications De Recherche Scientifique

5-(2,4-Dimethylphenyl)-2-methylphenol has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Alkylphenols

Alkylphenols share a phenolic core with varying alkyl substituents. Key analogs include:

Key Differences :

Chlorinated Phenolic Derivatives

Chlorophenols, such as 2,4-dichlorophenol and 5-(chloromethyl)-2-(2,4-dichlorophenoxy)phenol, exhibit distinct properties due to electronegative chlorine atoms:

Comparison :

- Electron Withdrawal vs. Donation: Chlorine atoms increase acidity and oxidative stability compared to alkyl-substituted phenols.

- Biological Activity: Chlorophenols often show higher toxicity but broader antimicrobial effects , whereas the target compound’s bioactivity is linked to its role in larger drug molecules .

Complex Derivatives and Heterocyclic Analogs

Phenolic compounds fused with heterocycles or sulfonyl groups demonstrate diverse applications:

Comparison :

- Functional Groups : The target compound lacks heteroatoms (e.g., N, S) present in these derivatives, limiting its direct chelation or solubility properties. However, its methyl groups make it a robust intermediate for coupling reactions in drug synthesis .

- Biological Roles: While hydrazones and sulfonamides exhibit standalone bioactivity , 5-(2,4-Dimethylphenyl)-2-methylphenol primarily serves as a scaffold for optimizing pharmacokinetics in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.